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Compound of Interest

Compound Name: Pigment Yellow 110

Cat. No.: B1436609 Get Quote

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of high-purity C.I. Pigment
Yellow 110 (CAS No. 5590-18-1), an isoindolinone-class high-performance pigment.[1][2][3]

The protocol is divided into a two-step synthesis, followed by purification and rigorous

analytical characterization to ensure high purity.

Overview of Synthesis
The synthesis of Pigment Yellow 110 is primarily a two-step process. The first step involves

the formation of an intermediate compound from tetrachlorophthalic anhydride and urea. This

intermediate is then condensed with p-phenylenediamine, followed by a dehydration/cyclization

reaction to yield the final pigment.

Chemical Reaction
The overall reaction can be summarized as follows:

Step 1: Intermediate Formation 2 (C₈Cl₄O₃) + 2 (CH₄N₂O) → Intermediate Compound

(Tetrachlorophthalic Anhydride + Urea)

Step 2: Pigment Formation Intermediate Compound + C₆H₈N₂ + Dehydrating Agent →

C₂₂H₆Cl₈N₄O₂ (p-Phenylenediamine) → (Pigment Yellow 110)
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Experimental Protocols
Materials and Reagents

Reagent Formula
Molar Mass ( g/mol
)

Purity

Tetrachlorophthalic

Anhydride
C₈Cl₄O₃ 285.90 ≥98%

Urea CH₄N₂O 60.06 ≥99%

p-Phenylenediamine C₆H₈N₂ 108.14 ≥99%

Nitrobenzene C₆H₅NO₂ 123.11 Anhydrous, ≥99%

Dichlorobenzene C₆H₄Cl₂ 147.00 Anhydrous, ≥99%

Phosphorus

Pentachloride
PCl₅ 208.24 ≥98%

Potassium Carbonate K₂CO₃ 138.21 Anhydrous, ≥99%

Methanol CH₃OH 32.04 ACS Grade

Deionized Water H₂O 18.02 Type II

Synthesis of Intermediate Compound
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer,

and reflux condenser, add 1000 mL of nitrobenzene and 286 g (1.0 mol) of

tetrachlorophthalic anhydride.

Heat the mixture to 130°C with stirring.

Once the temperature is stable, add 32 g (0.53 mol) of urea to the mixture.

Maintain the reaction at 130°C for 4 hours.

Cool the reaction mixture to 70°C.

Add 2 g of anhydrous potassium carbonate as a catalyst, followed by the addition of 54 g

(0.5 mol) of p-phenylenediamine.
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Continue the reaction for an additional 5 hours at 70°C.

After the reaction is complete, cool the mixture to 20°C.

Filter the resulting precipitate and wash sequentially with methanol and deionized water.

Dry the intermediate compound in a vacuum oven at 80°C overnight.

Synthesis of Pigment Yellow 110
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer,

and reflux condenser, suspend the dried intermediate compound in 1000 mL of

dichlorobenzene.

Heat the suspension to 70°C with stirring.

Carefully add phosphorus pentachloride (PCl₅) as a dehydrating agent. The original patent

mentions PCl₅ without specifying the amount, a 10-20% molar excess relative to the

intermediate is a reasonable starting point for optimization.

Maintain the reaction at 70°C for 3 hours.

After the reaction is complete, cool the mixture to room temperature.

Filter the crude Pigment Yellow 110.

Wash the pigment sequentially with methanol and deionized water until the filtrate is neutral.

Dry the final product in a vacuum oven at 100°C to a constant weight. A typical yield is

around 70%.

Purification of Pigment Yellow 110
For high-purity applications, further purification is recommended.

Soxhlet Extraction
Place the crude Pigment Yellow 110 in a cellulose thimble.
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Perform Soxhlet extraction for 12-24 hours using a suitable solvent like ethanol or a mixture

of ethanol and toluene to remove any unreacted starting materials or by-products.

After extraction, dry the purified pigment in a vacuum oven at 100°C.

Recrystallization
Dissolve the crude pigment in a minimal amount of a high-boiling point solvent such as N-

Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) at an elevated temperature.

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to

induce crystallization.

Filter the purified crystals and wash with a small amount of cold solvent.

Dry the crystals under vacuum.

Analytical Characterization for Purity Assessment
High-Performance Liquid Chromatography (HPLC)

Parameter Condition

Column
C18 reverse-phase column (e.g., 4.6 x 250 mm,

5 µm)

Mobile Phase
Gradient of Acetonitrile and Water (with 0.1%

formic acid)

Gradient
50% Acetonitrile to 100% Acetonitrile over 20

minutes

Flow Rate 1.0 mL/min

Detection UV-Vis at 450 nm

Injection Volume 10 µL

Sample Preparation

Dissolve a small amount of pigment in a suitable

solvent (e.g., DMF or NMP) and filter through a

0.45 µm syringe filter.
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Mass Spectrometry (MS)
Parameter Condition

Ionization Mode
Electrospray Ionization (ESI) in positive or

negative mode

Mass Analyzer Time-of-Flight (TOF) or Quadrupole

Expected Molecular Ion
[M+H]⁺ at m/z 642.8 or [M-H]⁻ at m/z 640.8 for

C₂₂H₆Cl₈N₄O₂

Fragmentation Analysis

Tandem MS (MS/MS) can be used to confirm

the structure by observing characteristic

fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Parameter Condition

Solvent
Deuterated dimethyl sulfoxide (DMSO-d₆) or

deuterated N,N-dimethylformamide (DMF-d₇)

¹H-NMR
Expected signals in the aromatic region (7-9

ppm).

¹³C-NMR
Expected signals for carbonyl, aromatic, and

imine carbons.

Visualizations
Synthesis Workflow
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Step 1: Intermediate Synthesis

Step 2: Pigment Formation

Purification

Tetrachlorophthalic Anhydride

Reaction at 130°C
Urea

Nitrobenzene (Solvent)

Intermediate Formation

Reaction at 70°C

p-Phenylenediamine

Dichlorobenzene (Solvent)

PCl5 (Dehydrating Agent)

Crude Pigment Yellow 110 Soxhlet Extraction / Recrystallization High-Purity Pigment Yellow 110

High-Purity Pigment Yellow 110

HPLC Analysis Mass Spectrometry NMR Spectroscopy

Purity and Structural Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1436609?utm_src=pdf-custom-synthesis
https://www.epsilonpigments.com/organic-pigments/Pigment-Yellow-110-ECY11004.html
https://www.zeyachem.net/corimax-yellow-3rl.html
https://www.finelandchem.com/pigment-yellow-110/
https://www.benchchem.com/product/b1436609#synthesis-protocol-for-high-purity-pigment-yellow-110
https://www.benchchem.com/product/b1436609#synthesis-protocol-for-high-purity-pigment-yellow-110
https://www.benchchem.com/product/b1436609#synthesis-protocol-for-high-purity-pigment-yellow-110
https://www.benchchem.com/product/b1436609#synthesis-protocol-for-high-purity-pigment-yellow-110
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1436609?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

